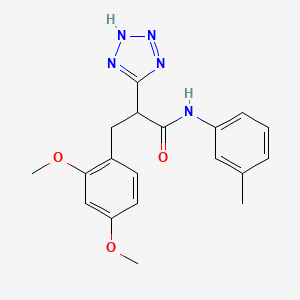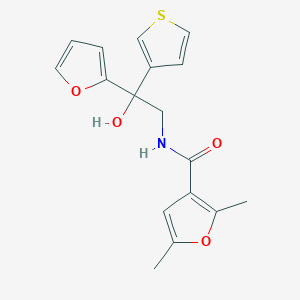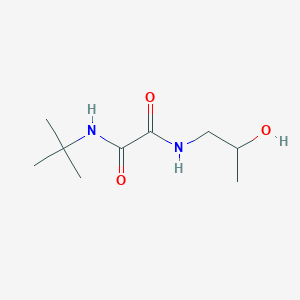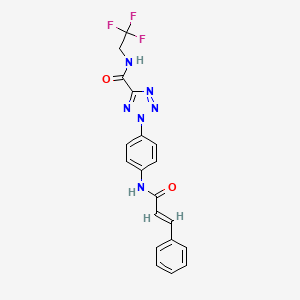![molecular formula C19H16N2O4 B2944112 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid CAS No. 1426431-44-8](/img/structure/B2944112.png)
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid” is a type of isoindoloquinoline . Isoindoloquinolines are nitrogen-containing polycyclic aromatic compounds that are important core structures in drug design and synthetic chemistry . They have a wide range of physiological and biological activities, such as antioxidant, antibiotic, antimicrobial, anticancer, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of isoindoloquinolines has been achieved through various methods . One method involves a three-component imino Diels–Alder (DA) reaction of anilines, o-phthalaldehyde, and dienophiles . The reaction is based on a Povarov-like reaction between enamide and a N-aryl-acylimines, affording the fused heterocyclic products in high yields and diastereoselectivities .Molecular Structure Analysis
Isoindoloquinolines have intriguing fused heterocyclic scaffolds with multiple stereogenic centers . The stereochemical outcome of the transformation indicates a stepwise reaction pathway .Chemical Reactions Analysis
The reaction of enamides with N-aryl-acylimines affords the desired fused heterocyclic isoindolinones in high yields and diastereoselectivities . The reaction was carried out for 0.5 mmol of substrate, aniline (0.5 mmol), phthalic aldehyde (0.6 mmol) and isoprene to room temperature .科学的研究の応用
Synthesis Methodologies and Chemical Reactions
Research has led to the development of efficient synthesis methodologies for derivatives of isoindoloquinazoline, showcasing the chemical versatility and applicability of compounds structurally related to 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid. A significant study demonstrated an efficient one-pot access to 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, highlighting the method's versatility and the efficiency in creating complex cores in a single operation (Sashidhara et al., 2012). Another study focused on the microwave-assisted synthesis of ring junction heterocyclic antioxidants, providing a rapid construction of higher molecules with significant yields (Sompalle & Roopan, 2016).
Pharmacological Characterization
Compounds structurally related to 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid have been characterized for their pharmacological potential. A study evaluated selected triazoloquinazoline and quinazolinedione derivatives for their affinity at the AMPA receptor, revealing potent AMPA receptor antagonists with anticonvulsant properties (Catarzi et al., 2010).
Antiviral and Anticancer Activities
The antiviral and anticancer potential of isoindoloquinazoline derivatives has been explored, with specific compounds identified as potent inhibitors of HBV capsid assembly, offering new avenues for therapeutic intervention against hepatitis B virus (Zhang, Liu, & Chen, 2015). Additionally, novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines have been synthesized and shown to possess antitumor and FGFR1 inhibitory activity, indicating their promise as antitumor agents (Voskoboynik et al., 2016).
作用機序
It’s worth noting that isoindolinones and their derivatives, which are part of the structure of this compound, are important core structures in drug design and synthetic chemistry with a wide range of physiological and biological activities . They have been associated with antioxidant , antibiotic , antimicrobial , anticancer , and anti-inflammatory activities .
The 2,3-dihydroquinazolin-4(1H)-one-centered compounds, also part of this compound’s structure, play an important role in organic chemistry, as key structural units in many natural products as well as important pharmaceuticals . They have been associated with antibacterial , antioxidant , anti-inflammatory , antimalarial , antitumor , antiviral , antispermatogenic , anti-tubulin activities, and are also EP4 receptor agonist in the treatment of pain .
将来の方向性
The study of the synthesis and application of isoindoloquinoline derivatives requires scientists’ attention in recent years . There is a growing demand for novel approaches towards the synthesis of three-dimensional heterocyclic scaffolds . The development of novel methods for the efficient construction of nitrogen-containing heterocycles remains a highly active field of research .
特性
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16(23)10-5-11-20-17-12-6-1-2-7-13(12)19(25)21(17)15-9-4-3-8-14(15)18(20)24/h1-4,6-9,17H,5,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWPPCVQYXGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)


![4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2944034.png)



![N-[(oxolan-2-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2944042.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2944046.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)


![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2944052.png)